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Application Notes and Protocols for In Vivo Administration of HPK1 Inhibitors

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Compound of Interest		
Compound Name:	Hpk1-IN-20	
Cat. No.:	B12419139	Get Quote

Disclaimer: Publicly available in vivo dosing and administration data for the specific molecule Hpk1-IN-20 (also known as Compound 106) is limited. The following application notes and protocols are based on published preclinical data for other potent and selective small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). These notes are intended to provide representative examples and guidance for researchers working with HPK1 inhibitors.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling pathways.[1][2] By inhibiting HPK1, it is possible to enhance T-cell activation, cytokine production, and anti-tumor immunity.[2] Consequently, HPK1 has emerged as a promising target for cancer immunotherapy. Small molecule inhibitors of HPK1 are being investigated as monotherapies and in combination with other immunotherapies, such as checkpoint inhibitors.[2][3]

These application notes provide a summary of in vivo dosing and administration protocols for representative HPK1 inhibitors in preclinical animal models, primarily mice.

Data Presentation

The following tables summarize quantitative data for several distinct, well-characterized HPK1 inhibitors from preclinical studies.



Table 1: Pharmacokinetic Parameters of Representative HPK1 Inhibitors

Compoun d Name/Ide ntifier	Animal Model	Dose and Route of Administr ation	Half-life (t½)	Cmax	Bioavaila bility (F)	Referenc e
Inhibitor " [I]"	Mouse	1 mg/kg, IV	0.6 h	-	-	[4]
Mouse	10 mg/kg, PO	-	1801 ng/mL	116%	[4]	
Rat	1 mg/kg, IV	0.8 h	-	-	[4]	_
Rat	10 mg/kg, PO	-	518 ng/mL	80%	[4]	_

Table 2: In Vivo Efficacy of Representative HPK1 Inhibitors in Syngeneic Mouse Models



Compoun d Name/Ide ntifier	Tumor Model	Dose, Route, and Schedule	Monother apy Effect (Tumor Growth Inhibition - TGI)	Combinat ion Therapy	Combinat ion Effect (TGI)	Referenc e
Inhibitor " [I]"	CT26	30 mg/kg, PO, BID	42%	Anti-PD-1 (3 mg/kg, IP)	95%	[4]
Compound K	1956 Sarcoma & MC38	30 or 100 mg/kg, PO, BID for 5 days	Dose- dependent reduction in pSLP76	Anti-PD-1	Superb antitumor efficacy	[5]
Gilead HPK1 Inhibitor	Preclinical tumor models	Not specified	Enhanced tumor growth control	PD-1 blockade	Enhanced tumor growth control	[3]
RAPT Therapeuti cs HPK1 Inhibitor	Syngeneic tumor models	Oral	Decreased tumor growth	Checkpoint inhibitors	Not specified	[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of HPK1 inhibitors.

Protocol 1: Evaluation of In Vivo Target Engagement

Objective: To determine if the HPK1 inhibitor can modulate its direct downstream target, pSLP76 (phosphorylated SH2 domain-containing leukocyte protein of 76 kDa), in vivo.

Materials:



- · HPK1 inhibitor
- Vehicle control (e.g., 0.5% methylcellulose in water)
- BALB/c or C57BL/6 mice
- Anti-CD3 antibody
- Phosphate-buffered saline (PBS)
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Antibodies for flow cytometry: anti-pSLP76 (Ser376), anti-CD3, anti-CD4, anti-CD8
- Fixation and permeabilization buffers
- · Flow cytometer

Procedure:

- Administer the HPK1 inhibitor orally (p.o.) to mice at the desired dose (e.g., 100 mg/kg).[4]
- Administer the vehicle control to a separate cohort of mice.
- At a specified time post-dose (e.g., 3 hours), inject mice intraperitoneally (i.p.) with an anti-CD3 antibody to stimulate T-cells.[4]
- Collect blood or spleens at various time points after anti-CD3 stimulation (e.g., 3, 6, 24 hours).[4]
- Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.
- Stain the cells with fluorescently labeled antibodies against cell surface markers (CD3, CD4, CD8).
- Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
- Stain for intracellular pSLP76.



• Analyze the percentage of pSLP76-positive T-cells using a flow cytometer.

Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

Objective: To assess the antitumor activity of an HPK1 inhibitor as a monotherapy and in combination with a checkpoint inhibitor.

Materials:

- HPK1 inhibitor
- Vehicle control
- Anti-PD-1 or anti-PD-L1 antibody
- Isotype control antibody
- Syngeneic tumor cells (e.g., CT26, MC38)
- Female BALB/c or C57BL/6 mice (6-8 weeks old)
- · Calipers for tumor measurement

Procedure:

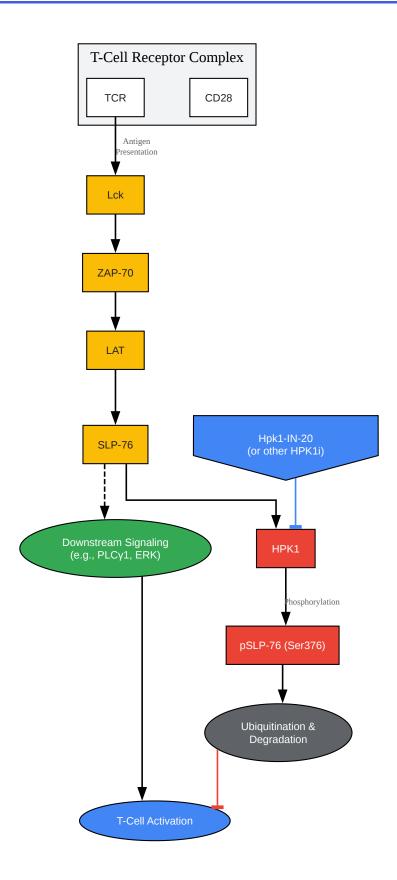
- Implant tumor cells subcutaneously into the flank of the mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
- Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1, HPK1 inhibitor + anti-PD-1).
- Administer the HPK1 inhibitor orally at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[4]
- Administer the anti-PD-1 antibody intraperitoneally at a specified dose and schedule (e.g., 3 mg/kg, twice a week).[4]



- Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health as indicators of toxicity.
- Continue treatment for a predetermined period or until tumors reach a humane endpoint.
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Mandatory Visualizations HPK1 Signaling Pathway in T-Cells



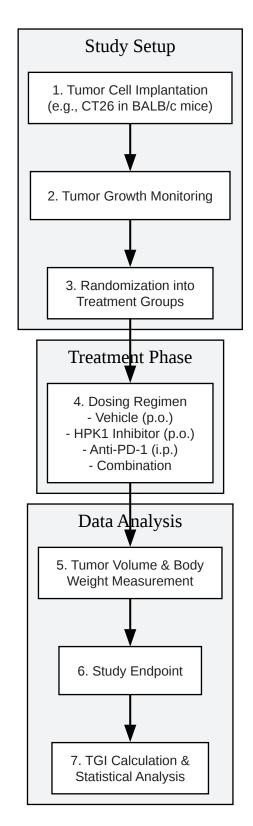


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Caption: Simplified HPK1 signaling cascade in T-cell activation.



Experimental Workflow for In Vivo Efficacy Study



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